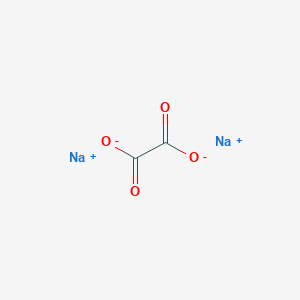

sodium oxalic acid

描述

属性

CAS 编号 |

62-76-0 |

|---|---|

分子式 |

C2H2NaO4+ |

分子量 |

113.02 g/mol |

IUPAC 名称 |

sodium oxalic acid |

InChI |

InChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1 |

InChI 键 |

UJRAXLUXHBUNDO-UHFFFAOYSA-N |

规范 SMILES |

C(=O)(C(=O)[O-])[O-].[Na+].[Na+] |

密度 |

2.27 at 68 °F (USCG, 1999) |

其他CAS编号 |

62-76-0 15248-76-7 |

物理描述 |

Sodium oxalate is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999) |

Pictograms |

Irritant |

同义词 |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Sodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sodium oxalate (Na₂C₂O₄), a versatile compound with significant applications in analytical chemistry and biomedical research. It details its synthesis, physicochemical properties, and key applications, with a focus on methodologies and data relevant to laboratory settings.

Physicochemical Properties of Sodium Oxalate

Sodium oxalate is the sodium salt of oxalic acid, presenting as a white, crystalline, odorless solid. It is a stable compound under standard conditions and is widely used as a primary standard in redox titrations.

Physical and Thermodynamic Properties

The key physical and thermodynamic properties of sodium oxalate are summarized in the table below.

| Property | Value |

| Molecular Formula | Na₂C₂O₄ |

| Molar Mass | 133.998 g/mol [1] |

| Appearance | White crystalline solid[1] |

| Odor | Odorless[1] |

| Density | 2.34 g/cm³[1] |

| Melting Point | Decomposes at 290-300 °C[1] |

| Solubility in Water | 2.69 g/100 mL (0 °C)[1] |

| 3.7 g/100 mL (20 °C)[1] | |

| 6.25 g/100 mL (100 °C)[1] | |

| Solubility in other solvents | Insoluble in ethanol and diethyl ether[1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1318 kJ/mol[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of sodium oxalate. Key spectral data are provided below.

| Spectroscopic Technique | Key Peaks/Signals |

| FTIR (cm⁻¹) | 1630, 1315 (O-C stretching); 772 (OCO bending); 512 (C-C stretching) |

| Raman (cm⁻¹) | 1606, 1314 (O-C stretching); 809 (OCO bending); 490 (C-C stretching) |

| ¹³C NMR (ppm) | ~162-168 ppm (carboxylate carbons) |

Crystallographic Data

Sodium oxalate crystallizes in a monoclinic system.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Parameters | a = 3.449 Å, b = 5.243 Å, c = 10.375 Å |

Synthesis of Sodium Oxalate

The most common and straightforward method for synthesizing sodium oxalate is through the neutralization of oxalic acid with sodium hydroxide.

Synthesis Workflow

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Sodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium oxalate (Na₂C₂O₄) is an ionic compound of significant interest in various fields, including analytical chemistry, materials science, and toxicology. A thorough understanding of its chemical structure and bonding is crucial for its application and for comprehending its interactions in biological and chemical systems. This technical guide provides a comprehensive overview of the structural and bonding characteristics of sodium oxalate, supported by crystallographic and spectroscopic data. The document details the ionic interactions between sodium cations and oxalate anions, the covalent framework of the oxalate dianion, and the three-dimensional crystal lattice. Experimental methodologies for the characterization of this compound are also described.

Chemical Identity and Properties

Sodium oxalate is the sodium salt of oxalic acid. It is a white, crystalline, odorless solid that is sparingly soluble in water. It is an ionic compound consisting of two sodium cations (Na⁺) and one oxalate anion (C₂O₄²⁻)[1].

Physical and Chemical Properties

A summary of the key physical and chemical properties of sodium oxalate is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | Na₂C₂O₄ | [1][2] |

| Molar Mass | 133.998 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Density | 2.34 g/cm³ | [1] |

| Melting Point | Decomposes above 290 °C | [1] |

| Solubility in Water | 3.7 g/100 mL at 20 °C | [1] |

Bonding and Molecular Structure

The bonding in sodium oxalate is characterized by both ionic and covalent interactions. Strong electrostatic forces of attraction exist between the positively charged sodium ions (Na⁺) and the negatively charged oxalate ions (C₂O₄²⁻). The oxalate ion itself is a polyatomic anion with a complex internal structure defined by covalent bonds and resonance.

The Oxalate Anion (C₂O₄²⁻)

The oxalate anion is the conjugate base of oxalic acid and features a carbon-carbon single bond with each carbon atom also bonded to two oxygen atoms. The negative two charge is delocalized across the four oxygen atoms, which can be represented by a series of resonance structures. This delocalization contributes to the stability of the anion.

The planarity of the oxalate ion is a key structural feature. In the solid state of sodium oxalate, the oxalate ion is planar, possessing D₂h symmetry. This planar conformation is stabilized by the electrostatic interactions with the surrounding sodium cations in the crystal lattice.

Below is a diagram illustrating the resonance structures of the oxalate anion.

Caption: Resonance structures of the oxalate anion.

Ionic Bonding and Coordination

In the solid state, sodium oxalate forms a crystal lattice where each sodium ion is coordinated to oxygen atoms from neighboring oxalate anions. The coordination environment around each sodium ion is a distorted octahedron, with the sodium ion bonded to six oxygen atoms from four different oxalate ions. This coordination creates a stable, three-dimensional ionic network.

The following diagram illustrates the ionic bonding between sodium cations and oxalate anions.

Caption: Ionic bonding in sodium oxalate.

Crystal Structure

The crystal structure of sodium oxalate has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group P2₁/c[3]. The lattice parameters are summarized in Table 2.

Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a | 3.449 Å | [3] |

| b | 5.243 Å | [3] |

| c | 10.375 Å | [3] |

| β | 92.66° | [3] |

Bond Lengths and Angles

The precise bond lengths and angles within the oxalate ion in the sodium oxalate crystal have been experimentally determined and are presented in Table 3.

| Bond/Angle | Experimental Value (Å or °) |

| C1-C4 | 1.568 |

| C1-O2 | 1.265 |

| C1-O3 | 1.253 |

| C4-O5 | 1.253 |

| C4-O6 | 1.265 |

| O3-C1-O2 | 126.3 |

| C4-C1-O2 | 116.4 |

| C4-C1-O3 | 117.3 |

| O6-C4-O5 | 126.3 |

| C1-C4-O5 | 117.3 |

| C1-C4-O6 | 116.4 |

Source: Adapted from Heliyon 2021, 7(3), e06527[3]

The following diagram illustrates the crystal packing of sodium oxalate.

Caption: Crystal packing of sodium oxalate.

Experimental Protocols

Single Crystal X-ray Diffraction

The determination of the crystal structure of sodium oxalate is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Single crystals of sodium oxalate are grown using the slow evaporation solution growth method from an aqueous solution[3].

-

Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides valuable information about the functional groups and bonding within sodium oxalate.

Methodology:

-

Sample Preparation: For solid-state analysis, a small amount of finely ground sodium oxalate powder is used directly for FT-Raman spectroscopy. For FT-IR spectroscopy, the powder is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

FT-IR Spectroscopy: The sample is placed in an FT-IR spectrometer, and an infrared spectrum is recorded. The FT-IR spectrum of sodium oxalate shows characteristic absorption bands corresponding to the vibrational modes of the oxalate ion[3].

-

FT-Raman Spectroscopy: The sample is irradiated with a monochromatic laser source, and the scattered light is analyzed by a Raman spectrometer. The FT-Raman spectrum provides complementary information to the FT-IR spectrum, with different selection rules for vibrational transitions[3].

Vibrational Band Assignments:

| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Assignment |

| 1630 | 1606 | O-C stretching |

| 1315 | 1314 | O-C stretching |

| 772 | 809 | OCO bending |

| 512 | 490 | C-C stretching / Na-O stretching |

| - | 893 | COOC/OCOC out-of-plane bending |

| - | 210, 159 | NaOC bending |

| - | 89 | OCCO torsion |

Source: Adapted from Heliyon 2021, 7(3), e06527[3]

The following workflow diagram summarizes the experimental characterization of sodium oxalate.

Caption: Experimental workflow for sodium oxalate.

Conclusion

The chemical structure and bonding of sodium oxalate are well-defined by a combination of strong ionic forces between sodium cations and oxalate anions, and a robust covalent framework within the planar oxalate dianion. The crystal structure is a stable, three-dimensional lattice with a distorted octahedral coordination of oxygen atoms around each sodium ion. The detailed structural and spectroscopic data presented in this guide provide a comprehensive foundation for researchers and professionals working with this important chemical compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Sodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium oxalate (Na₂C₂O₄), a process of significant interest in various fields, including analytical chemistry, materials science, and drug development. This document details the decomposition pathway, quantitative analysis of thermal events, and standardized experimental protocols for its investigation.

Core Concepts: The Thermal Dissociation Pathway

Sodium oxalate, a stable salt of oxalic acid, undergoes a well-defined thermal decomposition process. When subjected to increasing temperature, it primarily decomposes into solid sodium carbonate (Na₂CO₃) and gaseous carbon monoxide (CO). This reaction is the principal thermal event observed under inert atmospheric conditions.

The decomposition reaction is as follows:

Na₂C₂O₄(s) → Na₂CO₃(s) + CO(g)

At significantly higher temperatures, the resulting sodium carbonate can further decompose. However, the initial decomposition of sodium oxalate is the focal point of most thermal analysis studies.

Quantitative Thermal Analysis Data

The thermal decomposition of sodium oxalate has been extensively studied using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The following table summarizes key quantitative data obtained from these analyses under a nitrogen (N₂) atmosphere. It is important to note that the precise temperatures can vary depending on experimental conditions such as heating rate and sample purity.

| Parameter | Value | Conditions | Reference |

| Decomposition Onset Temperature | ~290 °C | Non-aqueous titrimetric micro-determination | [1] |

| ~500 °C | TGA/DTA | [2] | |

| Main Decomposition Temperature Range | 500 - 600 °C | TGA in N₂ atmosphere | [2] |

| 550 - 600 °C | DTA-TG in N₂ atmosphere | [2] | |

| Peak Decomposition Temperature (DTA) | 580 °C | 10 °C/min heating rate in N₂ | [2] |

| Mass Loss (Na₂C₂O₄ → Na₂CO₃) | ~14% (theoretical) | [2] | |

| Sodium Carbonate Decomposition | > 810 °C | [1] |

Note: The onset temperature can be defined differently depending on the analytical technique and data analysis method.

Visualizing the Decomposition Pathway

The thermal decomposition of sodium oxalate can be represented as a straightforward signaling pathway.

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

The following protocol outlines a detailed methodology for the thermal analysis of sodium oxalate using a simultaneous TGA/DTA instrument. This procedure is designed to yield high-quality, reproducible data for researchers.

4.1. Instrumentation and Materials

-

Instrument: A calibrated simultaneous Thermogravimetric Analyzer with Differential Thermal Analysis capabilities (TGA/DTA).

-

Crucibles: Alumina or platinum crucibles are recommended.

-

Sample: High-purity sodium oxalate (analytical standard grade).

-

Purge Gas: High-purity nitrogen (N₂) or other inert gas (e.g., argon).

-

Analytical Balance: Capable of measuring to at least 0.01 mg.

4.2. Experimental Workflow Diagram

4.3. Step-by-Step Procedure

-

Instrument Calibration: Ensure the TGA/DTA instrument is calibrated for both temperature and mass according to the manufacturer's specifications. Typically, this involves using standard reference materials with known melting points and Curie temperatures.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry, high-purity sodium oxalate into a clean, tared TGA crucible.

-

Record the exact mass of the sample.

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance mechanism.

-

Place an empty, tared reference crucible in the reference position.

-

Seal the furnace and begin purging with high-purity nitrogen at a flow rate of 20-50 mL/min. Allow the system to purge for at least 30 minutes to ensure an inert atmosphere.

-

Program the temperature profile. A typical profile for sodium oxalate decomposition is:

-

Initial Temperature: Ambient (e.g., 30 °C)

-

Heating Rate: 10 °C/min (other rates such as 15, 20, 30, or 40 K/min can be used for kinetic studies).[3]

-

Final Temperature: 700 °C (to observe the full decomposition of the oxalate to the carbonate).

-

-

-

Data Acquisition:

-

Initiate the temperature program and begin data collection.

-

The instrument will record the sample mass (TGA curve) and the temperature difference between the sample and reference (DTA curve) as a function of the furnace temperature.

-

-

Data Analysis:

-

TGA Curve:

-

Determine the onset temperature of decomposition, often calculated as the intersection of the baseline with the tangent of the decomposition step.

-

Calculate the percentage mass loss corresponding to the decomposition of sodium oxalate to sodium carbonate.

-

-

DTA Curve:

-

Identify the endothermic peak corresponding to the decomposition.

-

Determine the peak temperature of the endotherm.

-

-

Kinetic Analysis (Optional): If experiments were conducted at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using model-free methods like the Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) methods.[3][4]

-

Conclusion

The thermal decomposition of sodium oxalate is a well-characterized process that serves as a valuable case study in thermal analysis. The straightforward decomposition pathway to sodium carbonate and carbon monoxide provides a clear and reproducible thermal event for analysis. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality, reliable data to support their scientific investigations and development efforts. This understanding is crucial for applications ranging from the quality control of pharmaceuticals to the synthesis of advanced materials.

References

An In-depth Technical Guide to the Solubility of Sodium Oxalate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium oxalate (Na₂C₂O₄), a compound of significant interest in various industrial and laboratory settings, including the pharmaceutical industry. Understanding its solubility characteristics is crucial for process development, formulation, and quality control.

Introduction

Sodium oxalate, the sodium salt of oxalic acid, is a white, crystalline, and odorless solid. Its solubility is a key physical property that dictates its behavior in different chemical environments. This guide details the solubility of sodium oxalate in water at various temperatures, in organic solvents, and in aqueous electrolyte solutions. It also outlines common experimental protocols for solubility determination.

Solubility of Sodium Oxalate

The solubility of sodium oxalate is influenced by several factors, most notably the solvent type and the temperature.

2.1. Aqueous Solubility

Sodium oxalate is sparingly to moderately soluble in water, and its solubility demonstrates a positive correlation with temperature.[1][2] As the temperature of the water increases, so does the amount of sodium oxalate that can be dissolved.[1] A review of multiple studies indicates that the solubility in water is an approximately linear function of temperature, increasing by about 0.0027 mol/kg per Kelvin.[3][4]

Table 1: Solubility of Sodium Oxalate in Water at Various Temperatures

| Temperature (°C) | Temperature (K) | Solubility ( g/100 mL) | Molar Solubility (mol/kg) |

| 0 | 273.15 | 2.69[2] | ~0.20 |

| 20 | 293.15 | 3.7[2][5] | ~0.28 |

| 25 | 298.15 | - | 0.274[3][4] |

| 100 | 373.15 | 6.25[2][5] | ~0.47 |

2.2. Solubility in Organic Solvents

Sodium oxalate is generally considered insoluble in most organic solvents.[5][6] This is particularly true for non-polar solvents.

Table 2: Solubility of Sodium Oxalate in Various Organic Solvents

| Solvent | Solubility |

| Ethanol | Insoluble[2][5][6] |

| Ether | Insoluble[2] |

| Benzene | Practically Insoluble[7] |

| Hexane | Practically Insoluble[7] |

2.3. Solubility in Solvent Mixtures

The solubility of sodium oxalate has been studied in ethanol-water mixtures. The molar solubility of sodium oxalate in mixed ethanol-water solvents was measured at 301.15 K, and it was found that the solubility decreases as the proportion of ethanol in the mixture increases.[8][9] This is attributed to the less favorable solvation of sodium oxalate in the mixed solvent compared to pure water.[9]

2.4. Solubility in Aqueous Electrolyte Solutions

The presence of other electrolytes in an aqueous solution can significantly impact the solubility of sodium oxalate.

-

Common Ion Effect: The solubility of sodium oxalate decreases significantly in the presence of a common ion, such as the sodium ion (Na⁺), from sources like NaCl, NaClO₄, and NaOH.[10][11][12] This decrease is largely independent of the anion of the added electrolyte.[10][11][12]

-

Non-Common Ion Electrolytes: In solutions of electrolytes without a common ion (e.g., KCl, LiCl), the solubility of sodium oxalate shows a slight and regular increase with increasing electrolyte concentration.[10][11] This is likely due to changes in the activity coefficients of the ions in solution.[10][11][12]

These effects have been studied at various temperatures, including 298.15 K, 323.15 K, and 343.15 K.[10][12]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reliable data. The following outlines a general experimental protocol and specific analytical methods for measuring sodium oxalate concentration.

3.1. General Protocol for Determining Solubility by Saturation

This method involves preparing a saturated solution of sodium oxalate at a specific temperature and then determining the concentration of the dissolved salt.

Experimental Workflow for Solubility Determination

Caption: A general workflow for the experimental determination of solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of sodium oxalate is added to a known volume of the solvent in a vessel maintained at a constant temperature. The mixture is agitated for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).[11]

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This can be achieved by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent changes in solubility.

-

Concentration Determination: A precise volume of the clear saturated solution is carefully withdrawn. The concentration of sodium oxalate in this aliquot is then determined using a suitable analytical method.

-

Solubility Calculation: The solubility is calculated from the determined concentration and expressed in appropriate units (e.g., g/100 mL, mol/kg).

3.2. Analytical Methods for Oxalate Concentration

Several methods are available for quantifying the concentration of oxalate in a solution.

3.2.1. Titration with Potassium Permanganate

This is a common and reliable method for determining oxalate concentration.[13][14][15] The reaction is a redox titration where the oxalate ion is oxidized by the permanganate ion in an acidic solution.

The reaction is: 5Na₂C₂O₄ + 2KMnO₄ + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 10CO₂ + 8H₂O[2]

Protocol Outline:

-

A known volume of the oxalate-containing solution is acidified with sulfuric acid.

-

The solution is heated to approximately 60-70°C to ensure a rapid reaction.[2]

-

The heated solution is titrated with a standardized solution of potassium permanganate until a faint, persistent pink color is observed, indicating the endpoint.

-

The concentration of sodium oxalate is calculated based on the stoichiometry of the reaction and the volume of permanganate solution used.

3.2.2. Conductometry

The solubility of sodium oxalate can also be determined by measuring the electrical conductivity of the saturated solution.[8][9] The conductivity is related to the concentration of ions in the solution. A calibration curve is typically generated using solutions of known concentrations.

Protocol Outline:

-

A series of sodium oxalate solutions of known concentrations are prepared.

-

The conductivity of each standard solution is measured to create a calibration curve.

-

The conductivity of the saturated sodium oxalate solution is measured under the same conditions.

-

The concentration of the saturated solution is determined by interpolating its conductivity on the calibration curve.

Conclusion

The solubility of sodium oxalate is well-characterized in aqueous systems, demonstrating a clear dependence on temperature and the presence of other electrolytes. It is notably insoluble in most organic solvents. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these solubility characteristics and the methods for their determination is fundamental for the successful handling and application of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Sodium oxalate - Sciencemadness Wiki [sciencemadness.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium oxalate | 62-76-0 [chemicalbook.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ic.unicamp.br [ic.unicamp.br]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ic.unicamp.br [ic.unicamp.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical procedures and methods validation for oxalate content estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

The History and Discovery of Sodium Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxalate (Na₂C₂O₄), the sodium salt of oxalic acid, is a chemical compound with a rich history intertwined with the development of modern chemistry. Initially, its story begins with its parent compound, oxalic acid, which was known as a constituent of wood sorrel as early as the 17th century.[1] The journey from the natural occurrence of oxalates in plants to the controlled synthesis of sodium oxalate in the laboratory marks a significant progression in chemical understanding and technique. This technical guide provides a comprehensive overview of the history, discovery, and key experimental protocols related to sodium oxalate, tailored for a scientific audience.

A Chronicle of Discovery: From Plant Extracts to a Pivotal Synthesis

The path to isolating and understanding sodium oxalate is paved with the foundational discoveries related to oxalic acid. Here is a timeline of the key milestones:

-

17th Century: The presence of a salt of oxalic acid in wood sorrel (Oxalis acetosella) is recognized, from which the term "oxalic" is derived.[1]

-

1776: Swedish chemist Carl Wilhelm Scheele achieves the first synthetic preparation of oxalic acid by oxidizing sugar with nitric acid.[2] This marked a significant step in moving from extraction from natural sources to laboratory synthesis.

-

Early 19th Century: Systematic studies on oxalic acid and its derivatives begin, leading to the first synthesis of sodium oxalate. While no single individual is definitively credited with its discovery, it was prepared through the neutralization of oxalic acid with sodium hydroxide.[3]

-

1824: Friedrich Wöhler synthesizes oxalic acid from cyanogen, an inorganic compound. This experiment is considered a landmark in the history of chemistry as it was one of the first syntheses of a "natural" product from inorganic materials, challenging the prevailing theory of vitalism.[4]

Quantitative Data

A summary of the key quantitative data for sodium oxalate is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Sodium Oxalate

| Property | Value | Reference |

| Chemical Formula | Na₂C₂O₄ | [5] |

| Molar Mass | 133.998 g·mol⁻¹ | [5] |

| Appearance | White crystalline solid | [5] |

| Density | 2.34 g/cm³ | [5] |

| Melting Point | 260 °C (decomposes above 290 °C) | [5] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1318 kJ/mol | [5] |

| Constant Pressure Heat Capacity (Cp,solid) | 130 J/mol·K at 281 K | [1] |

Table 2: Solubility of Sodium Oxalate in Water at Different Temperatures

| Temperature (°C) | Solubility (g / 100 mL) | Reference |

| 0 | 2.69 | [5] |

| 20 | 3.7 | [5] |

| 100 | 6.25 | [5] |

Table 3: Solubility of Sodium Oxalate in Various Solvents

| Solvent | Solubility | Reference |

| Water | Soluble | [6] |

| Formic Acid | Soluble | [5] |

| Ethanol | Insoluble | [5] |

| Diethyl Ether | Insoluble | [5] |

| Benzene | Practically Insoluble | [6] |

| Hexane | Practically Insoluble | [6] |

Table 4: Toxicological Data for Sodium Oxalate

| Parameter | Value | Reference |

| LD₅₀ (oral, rat) | 11160 mg/kg | [5] |

Key Experimental Protocols

This section details the methodologies for key experiments involving sodium oxalate, from its synthesis to its application in analytical chemistry.

Historical Preparation of Sodium Oxalate (Neutralization Method)

This method, rooted in early 19th-century practices, involves the direct neutralization of oxalic acid with sodium hydroxide.

Materials:

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Litmus paper (or other pH indicator)

-

Beaker

-

Heating apparatus

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Prepare a saturated solution of oxalic acid by dissolving oxalic acid dihydrate in hot distilled water.

-

In a separate beaker, prepare a concentrated solution of sodium hydroxide in distilled water.

-

Slowly and with constant stirring, add the sodium hydroxide solution to the oxalic acid solution. The reaction is exothermic, so addition should be gradual to control the temperature.

-

Continuously monitor the pH of the mixture using litmus paper. Continue adding sodium hydroxide solution until the solution is neutral or slightly alkaline. The reaction is: H₂C₂O₄ + 2NaOH → Na₂C₂O₄ + 2H₂O.[7]

-

Allow the solution to cool. Sodium oxalate, being less soluble in cold water, will precipitate out as a white solid.

-

Collect the precipitated sodium oxalate by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the purified sodium oxalate crystals in an oven at a temperature between 200 and 250 °C to obtain the anhydrous salt.[5]

Modern Industrial Preparation of Sodium Oxalate

A contemporary method for producing high-purity sodium oxalate suitable as a primary standard.[8]

Materials:

-

High-purity oxalic acid

-

High-purity sodium hydroxide

-

Pure water

-

500L reaction kettle with stirring and heating capabilities

-

Filtration unit

-

Centrifuge

-

Drying oven

-

Ethanol

Procedure:

-

Add 150 kg of pure water to the reaction kettle and heat to 70-80°C.

-

Add 100 kg of oxalic acid in batches with continuous stirring until fully dissolved. Filter the resulting solution.

-

In a separate kettle, dissolve 62 kg of sodium hydroxide in 100 kg of pure water, and filter the solution.

-

Slowly add the sodium hydroxide solution to the oxalic acid solution over a period of 4 hours with continuous stirring.

-

After the addition is complete, continue stirring for 30 minutes and adjust the pH to 4.00-4.02.

-

Allow the mixture to cool naturally to 30°C, promoting crystallization.

-

Separate the sodium oxalate crystals from the mother liquor via centrifugation.

-

Wash the crystals with ethanol (crystal to ethanol weight ratio of 10:1).

-

Dry the purified crystals in an oven at 80-90°C for 12 hours. The final product should have a purity of 99.95-100.05%.[8]

Standardization of Potassium Permanganate with Sodium Oxalate

Sodium oxalate is a primary standard used to determine the exact concentration of potassium permanganate (KMnO₄) solutions, a common titrant in redox titrations.

Materials:

-

Dried, analytical grade sodium oxalate (Na₂C₂O₄)

-

Potassium permanganate (KMnO₄) solution of unknown concentration (approx. 0.02 mol/L)

-

Dilute sulfuric acid (H₂SO₄) (5+95 v/v)

-

600 mL beaker

-

Buret

-

Magnetic stirrer and stir bar

-

Heating plate

Procedure:

-

Accurately weigh approximately 0.3 g of dried sodium oxalate and transfer it to a 600 mL beaker.

-

Add 250 mL of diluted sulfuric acid (5+95), previously boiled for 10-15 minutes and cooled to 27±3°C. Stir until the oxalate has dissolved.[4]

-

Rapidly add 90-95% of the expected volume of the KMnO₄ solution from a buret while stirring slowly. Allow the solution to stand until the pink color disappears.[4]

-

Heat the solution to 55-60°C.

-

Complete the titration by adding the KMnO₄ solution dropwise until a faint pink color persists for at least 30 seconds. The endpoint indicates that all the oxalate has been consumed.[9]

-

The overall reaction is: 5Na₂C₂O₄ + 2KMnO₄ + 8H₂SO₄ → K₂SO₄ + 5Na₂SO₄ + 2MnSO₄ + 10CO₂ + 8H₂O.[5]

Visualizations: Signaling Pathways and Experimental Workflows

Standardization of Potassium Permanganate Workflow

This diagram illustrates the key steps in the standardization of a potassium permanganate solution using sodium oxalate as a primary standard.

Caption: Workflow for the standardization of KMnO₄ with sodium oxalate.

Mechanism of Calcium Oxalate Kidney Stone Formation

This diagram outlines the proposed mechanisms for the formation of calcium oxalate kidney stones, a process in which sodium oxalate can be a contributing factor due to the common ion effect.

Caption: Proposed models of calcium oxalate kidney stone formation.

Analytical Workflow for Oxalate Quantification by HPLC

This diagram illustrates a general workflow for the quantification of oxalate in a sample using High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for oxalate quantification by HPLC.

References

- 1. Sodium oxalate [webbook.nist.gov]

- 2. hopkinsmedicine.org [hopkinsmedicine.org]

- 3. Mechanism of calcium oxalate renal stone formation and renal tubular cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Sodium oxalate - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Sodium oxalate - Sciencemadness Wiki [sciencemadness.org]

- 8. Page loading... [guidechem.com]

- 9. hiranuma.com [hiranuma.com]

A Technical Guide to the Physical and Chemical Properties of Sodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxalate, with the chemical formula Na₂C₂O₄, is the sodium salt of oxalic acid.[1][2] It is a white, crystalline, and odorless solid that serves as a crucial reagent in various fields of chemical analysis and synthesis.[1] For researchers and professionals in drug development, understanding its properties is vital due to its role as a primary standard in redox titrations, its use as a calcium chelator and anticoagulant, and its inherent toxicity.[1][3] This document provides an in-depth overview of the physical and chemical properties of sodium oxalate, detailed experimental protocols, and visual representations of its key chemical and biological pathways.

Physical Properties

Sodium oxalate is a stable, non-volatile salt under standard conditions, though it is known to be hygroscopic.[4][5] Its key physical characteristics are summarized below.

General Physical Data

The fundamental physical constants and structural information for sodium oxalate are presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | Disodium oxalate | [1] |

| Molecular Formula | Na₂C₂O₄ | [1][6] |

| Molar Mass | 133.998 g·mol⁻¹ | [1] |

| Appearance | White, crystalline, odorless solid/powder | [1][4][7] |

| Density | 2.34 g/cm³ | [1][4] |

| Melting Point | Decomposes (begins at ~260 °C) | [1] |

| Crystal Structure | Monoclinic | [1][8] |

| Hygroscopicity | Hygroscopic | [4][5] |

Solubility

Sodium oxalate's solubility is highly dependent on the solvent and temperature. It is sparingly soluble in water, with solubility increasing significantly at higher temperatures, a typical characteristic for many salts.[1][7] It is generally insoluble in organic solvents.[1][4]

| Solvent | Solubility (g / 100 mL) | Temperature (°C) |

| Water | 2.69 | 0 |

| Water | 3.7 | 20 |

| Water | 6.25 | 100 |

| Ethanol | Insoluble | - |

| Diethyl Ether | Insoluble | - |

| Formic Acid | Soluble | - |

| Data sourced from Wikipedia.[1] |

Chemical Properties

Sodium oxalate's chemical behavior is primarily defined by the oxalate anion (C₂O₄²⁻), which can act as a reducing agent and a base.

Thermal Decomposition

When heated, sodium oxalate is stable up to approximately 290 °C, after which it decomposes into sodium carbonate (Na₂CO₃) and carbon monoxide (CO).[1][2] This decomposition is typically complete between 750 °C and 800 °C.[9]

Reaction: Na₂C₂O₄(s) → Na₂CO₃(s) + CO(g)[2]

Reactivity with Acids

In the presence of a strong acid, such as sulfuric acid (H₂SO₄), sodium oxalate is protonated to form oxalic acid (H₂C₂O₄) in situ.[2][10] This is a crucial first step in its reaction with strong oxidizing agents in acidic media.

Reaction: Na₂C₂O₄ + H₂SO₄ → Na₂SO₄ + H₂C₂O₄[10]

Redox Reactions

Sodium oxalate acts as a reducing agent.[6] Its most prominent application is as a primary standard for the standardization of potassium permanganate (KMnO₄) solutions in acidic media.[2][4] The reaction kinetics are complex and are catalyzed by the manganese(II) ions (Mn²⁺) produced during the reaction.[1] To ensure the reaction proceeds rapidly, the titration is typically carried out at a temperature above 60 °C.[1][2]

Overall Reaction: 5 Na₂C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → K₂SO₄ + 5 Na₂SO₄ + 2 MnSO₄ + 10 CO₂ + 8 H₂O[1][2]

Aqueous Solution Chemistry

When dissolved in water, sodium oxalate produces a slightly basic solution.[11] This is due to the hydrolysis of the oxalate ion, which is the conjugate base of the weak acid, hydrogen oxalate (HC₂O₄⁻).[11][12]

Hydrolysis Reaction: C₂O₄²⁻(aq) + H₂O(l) ⇌ HC₂O₄⁻(aq) + OH⁻(aq)[11]

Precipitation Reactions

The oxalate anion readily forms insoluble precipitates with many divalent and trivalent metal cations. For example, it reacts with lead(II) nitrate to form an insoluble precipitate of lead(II) oxalate.[13] This property is utilized in gravimetric analysis and in industrial processes where the removal of certain metal ions is required.

Key Experimental Protocols

The following sections detail methodologies for the preparation, analysis, and characterization of sodium oxalate.

Protocol: Preparation of Sodium Oxalate

Sodium oxalate can be synthesized via the neutralization of oxalic acid with sodium hydroxide.[1][2] Due to its low solubility, it precipitates from the reaction mixture.

Methodology:

-

Dissolution: Dissolve 120g of oxalic acid dihydrate in 300 mL of boiling deionized water.[14]

-

Neutralization: Separately, prepare a solution of 80g of sodium hydroxide in 200 mL of deionized water. Slowly and carefully add the NaOH solution to the hot oxalic acid solution with constant stirring. The reaction is exothermic and the solution is already hot, so boiling may occur.[14]

-

Precipitation: Sodium oxalate will immediately precipitate as a white solid due to its low solubility in hot water.[14]

-

Cooling & Filtration: Allow the mixture to cool to room temperature while continuing to stir. Collect the precipitate by vacuum filtration.

-

Washing & Drying: Wash the collected solid with cold deionized water to remove any soluble impurities. Dry the purified sodium oxalate in an oven at 200-250 °C to yield the anhydrous salt.[1][14]

Protocol: Purity Assay by Permanganate Titration

This protocol describes the standardization of a potassium permanganate (KMnO₄) solution using sodium oxalate as a primary standard.[15]

Methodology:

-

Standard Preparation: Accurately weigh approximately 0.3 g of pure, dry sodium oxalate and transfer it to a 600 mL beaker.[15]

-

Dissolution: Add 250 mL of a dilute sulfuric acid solution (5:95 H₂SO₄:H₂O), previously boiled and cooled to approximately 27 °C.[15]

-

Initial Titration: While stirring, rapidly add 90-95% of the required volume of the KMnO₄ solution to be standardized.[15]

-

Heating: Warm the solution to between 55 °C and 60 °C. The characteristic purple color of the permanganate should disappear as it reacts with the oxalate.[15]

-

Final Titration: Continue the titration by adding the KMnO₄ solution dropwise until a faint, persistent pink color is observed in the solution, indicating the endpoint.[15]

-

Calculation: Calculate the molarity of the KMnO₄ solution based on the initial mass of sodium oxalate and the volume of KMnO₄ solution required to reach the endpoint.

Protocol: Characterization by Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of sodium oxalate.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of sodium oxalate into a TGA sample pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Analysis: Heat the sample from room temperature to approximately 900-1000 °C at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[16]

-

Data Interpretation: Record the mass loss as a function of temperature. The resulting TGA curve will show a significant mass loss step corresponding to the decomposition of sodium oxalate into sodium carbonate and carbon monoxide.[16] The onset temperature of this step indicates the beginning of decomposition.

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes involving sodium oxalate.

Diagram 1: Experimental Workflow for KMnO₄ Standardization

Diagram 2: Chemical Reaction Pathway of Oxalate Oxidation

Diagram 3: Mechanism of Biological Effects

Safety and Handling

Sodium oxalate is classified as toxic and harmful.[5] Like other oxalates, it is toxic to humans if ingested or through skin contact.[1]

-

Toxicity: Can cause burning pain in the mouth and stomach, cramps, a drop in blood pressure, and potential kidney damage due to the deposition of calcium oxalate.[1] The mean lethal dose by ingestion is estimated to be 10-15 grams.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection when handling the solid or its solutions.[5][17]

-

Handling: Avoid creating dust.[17] Use in a well-ventilated area. Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4][17] Due to its hygroscopic nature, it should be protected from moisture.[5] It is incompatible with strong oxidizing agents.[4]

Conclusion

Sodium oxalate is a compound with well-defined physical and chemical properties that make it indispensable in analytical chemistry, particularly for redox titrimetry. Its ability to act as a stable, reliable reducing agent has cemented its role as a primary standard. For professionals in scientific research and drug development, a thorough understanding of its reactivity, solubility, and biological effects—including its anticoagulant properties and toxicity—is essential for its safe and effective application in the laboratory.

References

- 1. Sodium oxalate - Wikipedia [en.wikipedia.org]

- 2. Sodium oxalate - Sciencemadness Wiki [sciencemadness.org]

- 3. nbinno.com [nbinno.com]

- 4. Sodium oxalate | 62-76-0 [chemicalbook.com]

- 5. Sodium Oxalate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. Sodium Oxalate | Na2C2O4 | CID 6125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. vinipulchemicals.com [vinipulchemicals.com]

- 9. Investigation on the drying and decomposition of sodium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. echemi.com [echemi.com]

- 12. quora.com [quora.com]

- 13. homework.study.com [homework.study.com]

- 14. youtube.com [youtube.com]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

Unveiling the Atomic Architecture: A Technical Guide to Sodium Oxalate Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic analysis of sodium oxalate (Na₂C₂O₄), a compound of significant interest across various scientific disciplines, from materials science to pharmaceutical development. Understanding its precise atomic arrangement is fundamental to elucidating its physicochemical properties and predicting its behavior in different environments. This document provides a comprehensive overview of its crystal structure, the experimental protocols for its determination, and key structural parameters derived from X-ray and neutron diffraction studies.

Crystal Structure of Sodium Oxalate

Sodium oxalate crystallizes in the monoclinic crystal system . Extensive studies, primarily through single-crystal X-ray diffraction, have established its space group as P2₁/c . This arrangement dictates the symmetry and packing of the sodium cations (Na⁺) and oxalate anions (C₂O₄²⁻) within the crystal lattice.

The oxalate ion, in the solid state of sodium oxalate, is planar[1]. The sodium ions are coordinated to the oxygen atoms of the oxalate anions, forming a stable three-dimensional framework.

Crystallographic Data

The following tables summarize the key crystallographic data for sodium oxalate obtained from various studies. These include lattice parameters determined at different temperatures and pressures, as well as crucial bond lengths and angles within the oxalate anion.

Table 1: Unit Cell Parameters for Sodium Oxalate (Na₂C₂O₄)

| Study | Temperature (K) | Pressure (GPa) | a (Å) | b (Å) | c (Å) | β (°) | Space Group |

| Jeffrey & Parry (1954)[1][2] | Room Temp. | Ambient | 10.35(2) | 5.26(2) | 3.46(2) | 92.90(6) | P2₁/a |

| Reed & Olmstead (1981)[3] | 140 | Ambient | 3.449(2) | 5.243(3) | 10.375(4) | 92.66(4) | P2₁/c |

| Boldyreva et al. (2006)[4][5][6] | Room Temp. | 3.6 | - | - | - | - | P2₁/c |

| Boldyreva et al. (2006)[4][5][6] | Room Temp. | 4.3 | - | - | - | - | P2₁/c |

Note: The space group P2₁/a is an alternative setting for P2₁/c.

Table 2: Selected Bond Lengths and Angles in Sodium Oxalate

| Study | Temperature (K) | C-C Bond Length (Å) | C-O Bond Lengths (Å) | O-C-O Bond Angle (°) | C-C-O Bond Angles (°) |

| Jeffrey & Parry (1954)[1] | Room Temp. | 1.54 | 1.23 | 124 | 115, 121 |

| Reed & Olmstead (1981)[3] | 140 | 1.568(4) | 1.265(3), 1.253(3) | - | - |

Experimental Protocols

The determination of the crystal structure of sodium oxalate relies on sophisticated diffraction techniques. The primary methods employed are single-crystal X-ray diffraction and neutron diffraction.

Single-Crystal X-ray Diffraction (as per Reed & Olmstead, 1981)[3]

This technique provides high-resolution data on the electron density distribution within the crystal, allowing for the precise determination of atomic positions.

Methodology:

-

Crystal Growth: Single crystals of sodium oxalate were grown from an aqueous solution by slow evaporation.

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and sharp diffraction spots was selected and mounted on a goniometer head. For the low-temperature study, the crystal was cooled to 140 K.

-

Data Collection:

-

A Syntex P2₁ diffractometer was used for data collection.

-

Mo Kα radiation (λ = 0.71073 Å) with a graphite monochromator was employed as the X-ray source.

-

Intensity data were collected using the ω-scan technique.

-

-

Data Reduction and Structure Solution:

-

The raw diffraction data were corrected for Lorentz and polarization effects.

-

The structure was solved using direct methods.

-

-

Structure Refinement:

-

The atomic positions and thermal parameters were refined using full-matrix least-squares methods.

-

The final refinement converged to a residual factor (R) of 0.030 for 270 unique reflections.

-

Neutron Diffraction (as per Pedersen & Kvick, 1989 for Sodium Oxalate Monoperhydrate)[7]

Neutron diffraction is particularly valuable for accurately locating light atoms, such as hydrogen, which is challenging with X-ray diffraction. While this specific study was on a hydrated form, the general principles are applicable.

Methodology:

-

Crystal Preparation: A suitable single crystal was mounted for the experiment. Data was collected at 123 K.

-

Data Collection:

-

A neutron diffractometer at a research reactor was used.

-

A monochromatic neutron beam of a specific wavelength (e.g., 1.0559 Å) was directed at the crystal.

-

The intensities of the diffracted neutron beams were measured at various angles.

-

-

Data Processing and Refinement:

-

The collected data was processed, including an absorption correction.

-

The refinement of atomic parameters was initiated using positions from a prior X-ray study.

-

Neutron scattering lengths for each element (Na, C, O, H) were used in the calculations.

-

The parameters were refined by least-squares methods, minimizing the difference between observed and calculated structure factors.

-

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction, a process central to the analysis of sodium oxalate.

Conclusion

The crystal structure of sodium oxalate has been well-characterized through rigorous experimental techniques, primarily X-ray and neutron diffraction. The monoclinic P2₁/c space group, along with precise lattice parameters and interatomic distances, provides a fundamental understanding of its solid-state properties. The detailed experimental protocols outlined in this guide serve as a valuable reference for researchers and scientists engaged in crystallographic studies and those in drug development who require a thorough understanding of the solid-state characteristics of related compounds. The continued investigation of its behavior under non-ambient conditions, such as high pressure, will further enhance our knowledge of this important material.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ias.ac.in [ias.ac.in]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Effect of hydrostatic pressure on the crystal structure of sodium oxalate: X-ray diffraction study and ab initio simulations | Semantic Scholar [semanticscholar.org]

- 6. Effect of hydrostatic pressure on the crystal structure o... [degruyterbrill.com]

An In-depth Technical Guide to the Thermodynamic Properties of Sodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxalate (Na₂C₂O₄), the sodium salt of oxalic acid, is a compound of significant interest across various scientific disciplines. From its role as a primary standard in analytical chemistry to its involvement in industrial processes and biological systems, a thorough understanding of its thermodynamic properties is crucial. This technical guide provides a comprehensive overview of the core thermodynamic parameters of sodium oxalate, details the experimental methodologies for their determination, and explores the compound's impact on cellular signaling pathways.

Core Thermodynamic Properties of Sodium Oxalate

The thermodynamic behavior of sodium oxalate is characterized by several key parameters that govern its stability, reactivity, and interactions. These properties are essential for modeling its behavior in chemical reactions, dissolution processes, and biological environments.

Data Presentation

The following table summarizes the key quantitative thermodynamic data for solid sodium oxalate at standard conditions (298.15 K and 1 bar).

| Thermodynamic Property | Symbol | Value | Units |

| Molar Mass | M | 133.998 | g/mol |

| Standard Enthalpy of Formation | ΔfH° | -1318[1][2] | kJ/mol |

| Standard Molar Entropy | S° | Not explicitly found in searches | J/(mol·K) |

| Heat Capacity (at 281 K) | Cₚ | 130[3] | J/(mol·K) |

| Gibbs Free Energy of Formation | ΔfG° | Not explicitly found in searches | kJ/mol |

| Decomposition Temperature | Td | > 290[1][2] | °C |

Note: While a specific value for the standard molar entropy (S°) of sodium oxalate was not found in the literature reviewed, its experimental determination is discussed in the "Experimental Protocols" section. The Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation and standard molar entropy using the equation: ΔfG° = ΔfH° - TΔS°.

Experimental Protocols

The determination of the thermodynamic properties of sodium oxalate relies on precise calorimetric and analytical techniques. This section details the methodologies for key experiments.

Determination of the Standard Enthalpy of Formation (ΔfH°) by Solution Calorimetry

The standard enthalpy of formation of sodium oxalate can be determined indirectly using solution calorimetry by applying Hess's Law. This involves measuring the enthalpy changes of a series of reactions that, when summed, yield the formation reaction of sodium oxalate from its elements in their standard states (Na(s), C(s, graphite), and O₂(g)).

Experimental Workflow:

Caption: Workflow for determining the standard enthalpy of formation of sodium oxalate.

Methodology:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by carrying out a reaction with a known enthalpy change, such as the neutralization of a strong acid with a strong base.

-

Enthalpy of Solution of Sodium Oxalate: A precisely weighed sample of pure, dry sodium oxalate is dissolved in a known volume of standardized hydrochloric acid within the calorimeter. The temperature change is meticulously recorded to calculate the enthalpy of this dissolution reaction.

-

Enthalpy of Neutralization: The enthalpy of neutralization of oxalic acid with sodium hydroxide is measured in the calorimeter.

-

Hess's Law Calculation: By combining the measured enthalpy changes with the known standard enthalpies of formation of the other species in the reactions (e.g., H₂O, HCl(aq), NaOH(aq), H₂C₂O₄(s)), the standard enthalpy of formation of sodium oxalate can be calculated using a thermochemical cycle.

Determination of Heat Capacity (Cₚ) by the Method of Mixtures

The heat capacity of solid sodium oxalate can be determined using the method of mixtures, a classic calorimetric technique.

Experimental Workflow:

Caption: Workflow for determining the heat capacity of sodium oxalate.

Methodology:

-

Sample Preparation: A known mass of solid sodium oxalate is heated to a constant, known temperature, typically in a hypsometer or a controlled oven.[4]

-

Calorimeter Setup: A calorimeter containing a known mass of water at a measured initial temperature is prepared.[4][5] The heat capacity of the calorimeter itself is also known.

-

Mixing: The heated sodium oxalate sample is rapidly transferred to the water in the calorimeter.[5][6]

-

Temperature Measurement: The mixture is stirred, and the final equilibrium temperature is recorded.[5][6]

-

Calculation: The specific heat capacity of sodium oxalate is calculated based on the principle of conservation of energy, where the heat lost by the sodium oxalate is equal to the heat gained by the water and the calorimeter.[5] The molar heat capacity is then determined by multiplying the specific heat by the molar mass of sodium oxalate.

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a solid is determined by measuring its heat capacity (Cₚ) as a function of temperature from as close to absolute zero as possible up to the standard temperature of 298.15 K.[7][8][9]

Experimental Workflow:

Caption: Workflow for the experimental determination of standard molar entropy.

Methodology:

-

Low-Temperature Calorimetry: The heat capacity of a pure sample of sodium oxalate is measured at various temperatures starting from very low temperatures (approaching 0 K) up to 298.15 K using a specialized calorimeter.

-

Data Analysis: The experimental data is used to plot Cₚ/T as a function of T.

-

Integration: The absolute standard molar entropy at 298.15 K is then calculated by integrating the Cₚ/T versus T curve from 0 K to 298.15 K.[9] For very low temperatures where direct measurement is difficult, the Debye T³ law is often used to extrapolate the heat capacity to absolute zero.[7]

Impact of Sodium Oxalate on Cellular Signaling Pathways

In biological systems, particularly in the context of kidney stone formation, sodium oxalate has been shown to exert significant effects on renal cells.[10] Exposure of these cells to oxalate ions can trigger a cascade of signaling events leading to cellular dysfunction and injury.

Oxalate-Induced Cellular Response

Sodium oxalate, upon dissociation, releases oxalate ions which can induce oxidative stress and inflammation in renal epithelial cells.[11][12] This can lead to cellular damage and has been implicated in the pathogenesis of calcium oxalate kidney stones.[13]

Signaling Pathway Diagram:

Caption: Signaling pathways affected by sodium oxalate in renal cells.

This diagram illustrates that sodium oxalate can lead to an increase in reactive oxygen species (ROS), causing oxidative stress.[12] This, in turn, can activate stress-related signaling pathways such as p38 MAPK and JNK, which are involved in apoptosis.[11] Furthermore, oxalate can stimulate inflammatory responses through pathways involving cPLA₂ and NF-κB, and can suppress the anti-inflammatory IL-10 signaling pathway.[11][12] The resulting mitochondrial dysfunction also contributes to the apoptotic cell death.[12]

Conclusion

The thermodynamic properties of sodium oxalate are fundamental to understanding its chemical and physical behavior. While key parameters such as the standard enthalpy of formation and heat capacity are well-documented, further experimental work is needed to precisely determine its standard molar entropy. The established experimental protocols outlined in this guide provide a robust framework for such investigations. Moreover, the elucidation of sodium oxalate's impact on cellular signaling pathways highlights its biological relevance, particularly in the field of nephrology and drug development aimed at mitigating kidney stone disease. This guide serves as a valuable resource for researchers and scientists working with this important compound.

References

- 1. Sodium oxalate - Sciencemadness Wiki [sciencemadness.org]

- 2. Sodium oxalate - Wikipedia [en.wikipedia.org]

- 3. Sodium oxalate [webbook.nist.gov]

- 4. byjus.com [byjus.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Standard molar entropy - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The influence of oxalate on renal epithelial and interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxalate disrupts monocyte and macrophage cellular function via Interleukin-10 and mitochondrial reactive oxygen species (ROS) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxalate-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of sodium oxalate in plants

An In-depth Technical Guide on the Natural Occurrence of Sodium Oxalate in Plants

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid is a simple dicarboxylic acid found ubiquitously across the plant kingdom. It exists not as a free acid but as oxalate salts. These are broadly categorized into two groups: soluble oxalates, which include sodium, potassium, and ammonium salts, and insoluble oxalates, which are predominantly calcium oxalate, but also include magnesium and iron salts.[1][2] Soluble oxalates, the focus of this guide, are readily absorbed in the digestive tract and can influence mineral availability and, in high concentrations, may pose health risks.[3] In plants, soluble oxalates play crucial roles in various physiological processes, including ionic balance, heavy metal detoxification, and defense.[4][5] The concentration and form of oxalate can vary significantly between plant species, the specific plant tissue, and growing conditions.[2] This document provides a comprehensive overview of the biosynthesis, physiological functions, quantitative occurrence, and analytical methodologies for soluble oxalates in plant tissues.

Biosynthesis of Oxalate in Plants

The metabolic pathways leading to oxalate synthesis in plants are complex and not yet fully elucidated. However, research has identified three primary precursor pathways that contribute to the oxalate pool.[6][7] These pathways involve the conversion of glyoxylate/glycolate, ascorbic acid, and oxaloacetate.

-

Glyoxylate/Glycolate Pathway : In photosynthetically active tissues, glyoxylate and glycolate are byproducts of photorespiration. The enzyme glycolate oxidase (GLO), located in peroxisomes, can oxidize glycolate to glyoxylate, which can then be further oxidized to oxalate.[4][6][8]

-

Ascorbic Acid (Vitamin C) Pathway : The oxidative cleavage of ascorbic acid is a significant pathway for oxalate biosynthesis in many plants. While the specific enzymes involved in this pathway in plants are still under investigation, it is considered a major source of the oxalate used for calcium oxalate crystal formation.[7][8]

-

Oxaloacetate Pathway : Oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle, can be hydrolyzed to form oxalate and acetate. This reaction is catalyzed by the enzyme oxaloacetate acetylhydrolase (OAH).[6][9]

The relative contribution of each pathway can differ between plant species and tissues.[8]

Physiological Roles of Soluble Oxalates

Soluble oxalates are not merely metabolic end-products; they perform several vital functions within the plant.

-

Ionic Homeostasis : A primary role is maintaining charge balance within cells. The accumulation of cations like potassium (K+) and sodium (Na+), often taken up with nitrate (NO₃⁻), is balanced by the synthesis of oxalate anions. This helps regulate cellular pH and osmotic potential.[4][5]

-

Calcium Regulation : While calcium oxalate is the primary form for sequestering excess calcium, soluble oxalates are precursors and are involved in the dynamic regulation of calcium levels in the cytosol and vacuoles.[10]

-

Heavy Metal Detoxification : In soils contaminated with heavy metals (e.g., aluminum, cadmium), plants can exude oxalic acid from their roots. The oxalate chelates the toxic metal ions in the rhizosphere, reducing their uptake and mitigating toxicity.[5][11]

-

Defense Against Herbivory : High concentrations of soluble oxalates can be toxic or unpalatable to herbivores, acting as a chemical defense mechanism.[10]

Quantitative Data on Soluble Oxalate in Plants

The concentration of soluble oxalate varies widely among different plant species and even within different parts of the same plant. The following table summarizes soluble oxalate content in a selection of vegetables. It is important to note that analytical methods and growing conditions can influence reported values.[12]

| Plant Species | Common Name | Plant Part | Soluble Oxalate (mg/100g Fresh Weight) | Insoluble Oxalate (mg/100g Fresh Weight) | Total Oxalate (mg/100g Fresh Weight) | Reference(s) |

| Spinacia oleracea | Spinach | Leaves | 81 - 454 | 338 - 876 | 431 - 1224 | [13] |

| Amaranthus spp. | Amaranth | Leaves | 129 - 410 | 450 - 930 | 579 - 1340 | [13] |

| Beta vulgaris | Beet | Leaves | 316 | 325 | 641 | [14] |

| Pennisetum clandestinum | Kikuyugrass | Foliage | ~3000 (in nutrient solution) | - | - | [15] |

| Bambusa spp. | Bamboo | Shoots | 79 | - | - | [14] |

| Eucalyptus spp. | Eucalyptus | Wood | 109 | - | - | [14] |

| Allium fistulosum | Chinese Chive | Leaves | 10 - 20 | 1 - 5 | 11 - 25 | [13] |

| Coriandrum sativum | Coriander | Leaves | 1 - 5 | 0 - 2 | 1 - 7 | [13] |

Note: Data is compiled from multiple sources and represents a range of reported values. "-" indicates data not reported in the cited source.

Experimental Protocols

Accurate quantification of soluble oxalate requires precise extraction followed by a reliable analytical method.

Protocol 1: Extraction of Soluble Oxalates from Plant Tissue

This protocol is based on the principle that soluble salts of oxalate (sodium, potassium) can be extracted with hot water, while insoluble salts (calcium oxalate) remain in the plant matrix.[14][16]

-

Sample Preparation :

-

Harvest fresh plant material and wash with deionized water to remove surface contaminants.[17]

-

Homogenize a known weight (e.g., 5-10 g) of the fresh plant tissue in a blender with a known volume of deionized water. Alternatively, freeze-dry the sample and grind it into a fine powder.

-

-

Extraction :

-

Transfer the homogenate or a known weight of dried powder (e.g., 0.5 g) to a beaker or flask.

-

Add a specific volume of deionized water (e.g., 50 mL).

-

Heat the suspension in a water bath at 70-80°C for 15-30 minutes with continuous stirring. Some protocols may extend this time up to 180 minutes to ensure complete extraction.[14][16]

-

-

Clarification :

-

Cool the mixture to room temperature.

-

Transfer the mixture to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the insoluble plant material, including insoluble oxalates.[18]

-

-

Filtration and Storage :

-

Carefully decant the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

-

The resulting clear extract contains the soluble oxalates and is ready for quantification. Store at 4°C if not analyzed immediately.

-

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used, sensitive, and accurate method for quantifying oxalate in plant extracts.[1][19]

-

Instrumentation :

-

An HPLC system equipped with a pump, autosampler, column oven, and a UV detector or Diode-Array Detector (DAD).[20]

-

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or an ion-exclusion organic acid column (e.g., Rezex ROA).[20][21]

-

Mobile Phase : An acidic aqueous buffer. A common mobile phase is dilute sulfuric acid (e.g., 0.005 M H₂SO₄) or a phosphate buffer (e.g., 0.5% KH₂PO₄) adjusted to an acidic pH (e.g., pH 2.0-2.5) with phosphoric acid.[20][21]

-

Flow Rate : 0.5 - 1.0 mL/min.

-

Column Temperature : 25 - 35°C.

-

Injection Volume : 5 - 20 µL.

-

-

Calibration :

-

Prepare a series of standard solutions of sodium oxalate or oxalic acid of known concentrations (e.g., 1, 5, 10, 25, 50 mg/L) in deionized water.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

-

Sample Analysis :

-

Inject the filtered plant extract (from Protocol 5.1) into the HPLC system.

-

Identify the oxalate peak based on the retention time of the oxalate standard.

-

Quantify the oxalate concentration in the sample by comparing its peak area to the calibration curve. The concentration is typically expressed as mg of oxalate per 100 g of fresh or dry weight of the plant material.

-

Regulation of Soluble Oxalate Accumulation

The accumulation of soluble oxalates in plants is not static and is influenced by several factors, most notably nitrogen nutrition.

-

Nitrogen Source : Plants supplied with nitrate (NO₃⁻) as the primary nitrogen source tend to accumulate significantly higher levels of oxalate compared to those fed with ammonium (NH₄⁺).[4][6] The uptake and assimilation of nitrate generate excess alkalinity, and plants synthesize organic acids, primarily oxalic acid, to maintain pH homeostasis.[6]

-

Genetic Factors : There is a strong genetic basis for oxalate accumulation, with significant variation observed between different cultivars of the same species (e.g., spinach).[6] This suggests that breeding for low-oxalate varieties is a feasible strategy to reduce oxalate content in edible crops.

Conclusion

Sodium oxalate, as a component of the soluble oxalate fraction, is a significant metabolite in many plant species. Its synthesis is linked to core metabolic pathways, and it plays indispensable roles in ion balance, detoxification, and defense. The concentration of soluble oxalates is highly variable and is regulated by both genetic and environmental factors, particularly nitrogen supply. For professionals in research and drug development, understanding the occurrence and physiological roles of these compounds is crucial, as is the application of robust analytical methods for their accurate quantification in plant-derived materials. The methodologies and data presented in this guide provide a technical foundation for further investigation into the complex world of plant oxalates.

References

- 1. Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxalate-Containing Plants | Veterian Key [veteriankey.com]

- 3. Extraction and quantification of oxalic acid in leaves of plant species used in the treatment of chronic non-communicable diseases [scielo.org.co]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Expression Analysis of Oxalate Metabolic Pathway Genes Reveals Oxalate Regulation Patterns in Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Calcium Oxalate in Plants: Formation and Function* - ProQuest [proquest.com]

- 9. Biogenesis of Oxalate in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. nyresten.dk [nyresten.dk]

- 13. Extraction and Determination of Different Forms of Oxalate in Vegetables [spkx.net.cn]

- 14. Extraction and determination of total and soluble oxalate in pulping and papermaking raw materials :: BioResources [bioresources.cnr.ncsu.edu]

- 15. cambridge.org [cambridge.org]

- 16. Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications [mdpi.com]

- 17. redalyc.org [redalyc.org]

- 18. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sodium Oxalate in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxalate (Na₂C₂O₄) is a highly pure and stable salt of oxalic acid, making it an indispensable primary standard in analytical chemistry. Its reliability and well-characterized reactivity are leveraged in various analytical techniques, from classical titrimetry to modern pharmaceutical quality control. These application notes provide detailed protocols and quantitative data for the key uses of sodium oxalate in analytical chemistry, with a focus on applications relevant to research, pharmaceutical analysis, and drug development.

Application 1: Standardization of Potassium Permanganate Solutions

Sodium oxalate is the primary standard of choice for the standardization of potassium permanganate (KMnO₄) solutions, a strong oxidizing agent widely used in redox titrations.[1][2] The accuracy of any analysis using KMnO₄ is directly dependent on the precise determination of its concentration.

The standardization reaction is based on the oxidation of oxalate ions by permanganate ions in an acidic medium:

5 Na₂C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → K₂SO₄ + 2 MnSO₄ + 5 Na₂SO₄ + 10 CO₂ + 8 H₂O[3]

The endpoint of the titration is indicated by the first persistent pink color of the excess permanganate ions, making KMnO₄ a self-indicating titrant.[4]

Quantitative Data for Permanganate Titration

| Parameter | Value/Range | Reference |

| Purity of Primary Standard Sodium Oxalate | ≥99.5% to 100.05% | [5][6] |

| Typical Concentration of KMnO₄ Solution | 0.02 mol/L (0.1 N) to 0.1 mol/L (0.5 N) | [7] |

| Recommended Temperature for Titration | 55-60 °C | [8] |

| Potential Error in Unmodified McBride Method | Up to 0.4% too high | [1] |

| Precision of Fowler-Bright Method | High, with results agreeing well with other primary standards | [1] |

Experimental Protocols

Two common methods for the standardization of potassium permanganate using sodium oxalate are the McBride method and the more accurate Fowler-Bright method.

Protocol 1: McBride Method

-

Preparation of Sodium Oxalate Solution: Accurately weigh approximately 0.3 g of dried (at 105-110°C) primary standard sodium oxalate and dissolve it in 250 mL of 2% (v/v) sulfuric acid.[1]

-

Heating: Heat the solution to 80-90°C.[1]

-

Titration: While stirring vigorously, titrate the hot solution with the potassium permanganate solution to be standardized. Add the permanganate solution at a rate of 10-15 mL per minute.

-

Endpoint Determination: As the endpoint is approached, add the permanganate solution dropwise until the first persistent faint pink color remains for at least 30 seconds. The final temperature should not be less than 60°C.[1]

Protocol 2: Fowler-Bright Method (Recommended for Higher Accuracy)

-

Preparation of Sodium Oxalate Solution: Accurately weigh approximately 0.3 g of dried primary standard sodium oxalate into a 600 mL beaker. Add 250 mL of 5% (v/v) sulfuric acid (previously boiled and cooled to 27 ± 3°C). Stir until the oxalate is dissolved.[8]

-

Initial Addition of Permanganate: While stirring slowly, rapidly add 90-95% of the calculated required volume of the potassium permanganate solution (25-35 mL/min).[8]

-

Decolorization and Heating: Wait until the pink color disappears (approximately 45 seconds). Heat the solution to 55-60°C.[8]

-

Final Titration: Complete the titration by adding the permanganate solution dropwise until a faint pink color persists for 30 seconds.[8]

Experimental Workflow for Permanganate Standardization

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. advanceinorganic.com [advanceinorganic.com]

- 6. researchgate.net [researchgate.net]

- 7. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

Application Notes: Sodium Oxalate as a Primary Standard in Titration

Introduction